molecular formula C14H17ClFNO4 B2717946 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid CAS No. 1260010-17-0

2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid

Cat. No.: B2717946
CAS No.: 1260010-17-0
M. Wt: 317.74
InChI Key: IGXZIDSYQVPGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group and a propanoic acid moiety

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups could make it a valuable building block for pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity. They might serve as lead compounds in the development of new drugs.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential. They might exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chloro and fluoro groups to a benzene ring.

    Amidation: Formation of an amide bond by reacting an amine with a carboxylic acid derivative.

    Esterification: Conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound to its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-fluorophenyl)propanoic acid: Lacks the ester and amide functionalities.

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the chloro-fluorophenyl group.

Uniqueness

The presence of both chloro and fluoro substituents, along with the ester and amide functionalities, makes 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid unique. These features could confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXZIDSYQVPGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.